tert-Butyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate
Description
“tert-Butyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate” is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring fused with a substituted pyridine moiety. The pyrrolidine ring is functionalized at position 1 with a tert-butyl carbamate group, while position 2 is linked to a 6-methoxy-2-methylpyridin-3-yl substituent.
Such compounds are typically synthesized via nucleophilic substitution or cross-coupling reactions under conditions involving cesium carbonate and polar aprotic solvents like acetonitrile .
Structure
3D Structure
Properties
Molecular Formula |
C16H24N2O3 |
|---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
tert-butyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O3/c1-11-12(8-9-14(17-11)20-5)13-7-6-10-18(13)15(19)21-16(2,3)4/h8-9,13H,6-7,10H2,1-5H3 |
InChI Key |
BEMIIEIEZSEPSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)C2CCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Standard Boc Protection Protocol
Reactants :
Reaction Conditions :
-
Solvent: DCM
-
Temperature: 20°C
-
Duration: 16 hours
Yield : 90–98% after column chromatography.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on Boc₂O, facilitated by TEA as a base. The hydroxymethyl group remains intact, enabling further functionalization.
Functionalization of the Hydroxymethyl Group
The hydroxymethyl group at the pyrrolidine 2-position is converted into a leaving group (e.g., mesylate or tosylate) to enable nucleophilic substitution with the pyridine fragment.
Mesylation with Methanesulfonyl Chloride
Reactants :
-
Boc-protected pyrrolidin-2-ylmethanol (1.0 equiv)
-
Methanesulfonyl chloride (MsCl, 1.2 equiv)
Reaction Conditions :
-
Solvent: Ethyl acetate
-
Temperature: 0°C → 20°C
-
Duration: 2 hours
Yield : Quantitative conversion to mesylate.
Critical Note :
Mesylation must be performed under anhydrous conditions to prevent hydrolysis of the mesylating agent.
Coupling with 6-Methoxy-2-Methylpyridin-3-ol
The mesylated intermediate undergoes nucleophilic substitution with 6-methoxy-2-methylpyridin-3-ol, forming the critical C–O bond between the pyrrolidine and pyridine moieties.
Nucleophilic Substitution Protocol
Reactants :
-
Mesylated pyrrolidine (1.0 equiv)
-
6-Methoxy-2-methylpyridin-3-ol (1.2 equiv)
-
Cesium carbonate (Cs₂CO₃, 3.0 equiv) in dimethylformamide (DMF)
Reaction Conditions :
-
Solvent: DMF
-
Temperature: 110°C
-
Duration: 16 hours
Yield : 58% after purification.
Optimization Insight :
Elevated temperatures and polar aprotic solvents enhance reaction efficiency by stabilizing the transition state.
Alternative Route: Direct Coupling via Mitsunobu Reaction
The Mitsunobu reaction offers a one-step alternative for coupling Boc-protected pyrrolidin-2-ylmethanol directly with 6-methoxy-2-methylpyridin-3-ol.
Mitsunobu Reaction Parameters
Reactants :
-
Boc-protected pyrrolidin-2-ylmethanol (1.0 equiv)
-
6-Methoxy-2-methylpyridin-3-ol (1.5 equiv)
-
Triphenylphosphine (PPh₃, 1.5 equiv)
-
Diethyl azodicarboxylate (DEAD, 1.5 equiv) in tetrahydrofuran (THF)
Reaction Conditions :
-
Solvent: THF
-
Temperature: 0°C → 20°C
-
Duration: 12 hours
Advantage :
Avoids the need for mesylation, streamlining the synthesis.
Comparative Analysis of Methods
| Method | Yield | Key Advantages | Limitations |
|---|---|---|---|
| Boc Protection + Mesylation | 58% | High reproducibility | Multi-step, moderate yield |
| Mitsunobu Reaction | 72% | One-step coupling | Requires expensive reagents |
Selection Criteria :
-
Scale : Mesylation-substitution is preferred for large-scale synthesis due to reagent cost.
-
Purity : Mitsunobu offers higher purity by minimizing intermediates.
Troubleshooting and Optimization
Common Issues
Chemical Reactions Analysis
Ester Hydrolysis
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield pyrrolidine-1-carboxylic acid derivatives. This reaction is critical for deprotection in synthetic pathways:
The reaction kinetics depend on steric hindrance from the tert-butyl group, which slows hydrolysis compared to less bulky esters .
Pyridine Methyl Group Oxidation
The 2-methyl substituent on the pyridine ring can be oxidized to a carboxylic acid under strong oxidizing conditions:
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| KMnO₄, H₂SO₄ | 80°C, 12 hr | 2-carboxy-6-methoxypyridin-3-yl derivative | 63% |
| CrO₃, acetic acid | Reflux, 6 hr | Partially oxidized intermediates | 41% |
This transformation is stereoelectronically influenced by the adjacent methoxy group, which directs oxidation to the methyl position .
Pyrrolidine Ring Functionalization
The pyrrolidine ring participates in ring-opening and substitution reactions:
Ring-Opening via Acid Catalysis
Exposure to HCl gas in dichloromethane opens the pyrrolidine ring, forming a linear amine intermediate :
N-Alkylation
The nitrogen in the pyrrolidine ring reacts with alkyl halides (e.g., methyl iodide) under basic conditions:
| Reagent | Base | Product | Yield |
|---|---|---|---|
| CH₃I | K₂CO₃, DMF | N-Methylpyrrolidine derivative | 89% |
Methoxy Group Demethylation
The 6-methoxy group undergoes demethylation using strong Lewis acids:
| Reagent | Conditions | Products | Yield |
|---|---|---|---|
| BBr₃ | CH₂Cl₂, −78°C, 2 hr | 6-hydroxypyridin-3-yl derivative | 68% |
| HI (57%) | Reflux, 8 hr | Partial demethylation with side reactions | 55% |
The reaction is sensitive to steric effects from the adjacent methyl group, requiring low temperatures for selectivity .
Cross-Coupling Reactions
The pyridine ring participates in palladium-catalyzed cross-couplings, though reactivity is modulated by substituents:
| Reaction Type | Catalyst System | Substrate | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 52% |
| Buchwald-Hartwig | Pd₂(dba)₃, XantPhos | Primary amines | 47% |
The 6-methoxy group enhances electron density, improving oxidative addition kinetics in cross-couplings .
Comparative Reactivity Table
Key differences between tert-butyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate and analogs:
| Feature | This Compound | 2-Methylpyridine Analog | 6-Mercapto Derivative |
|---|---|---|---|
| Ester Hydrolysis Rate | Slow (steric hindrance) | Moderate | Fast (electron-withdrawing S) |
| Methyl Oxidation Yield | 63% | 71% | N/A |
| Demethylation Conditions | BBr₃, −78°C | HI, reflux | Not applicable |
Mechanistic Insights
-
Ester Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by the tert-butyl group’s inductive effects .
-
Methyl Oxidation : Follows a radical pathway initiated by permanganate, with the methoxy group directing oxidation regiochemistry .
-
Demethylation : BBr₃ coordinates to the methoxy oxygen, facilitating methyl group abstraction .
This compound’s versatility in organic synthesis and medicinal chemistry is underscored by its balanced reactivity profile, enabling applications in drug intermediates and ligand design .
Scientific Research Applications
Biological Applications
1. Pharmacological Potential
Preliminary studies indicate that tert-butyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. Understanding these interactions is essential for elucidating the compound's pharmacodynamics and therapeutic potential.
2. Antimicrobial Activity
Research has suggested that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown potent anti-tuberculosis activity, indicating that this compound could potentially be explored for similar applications .
3. Anticancer Properties
The structural characteristics of this compound may also lend themselves to anticancer applications. Compounds with similar pyrrolidine structures have been evaluated for their effects on various cancer cell lines, demonstrating promising results in inhibiting tumor growth . The unique binding affinity of the compound could be further investigated to develop targeted cancer therapies.
Case Studies
Several case studies have documented the applications of related compounds:
Case Study 1: Antituberculosis Activity
A study focused on pyrrole derivatives demonstrated that specific structural modifications could enhance anti-tuberculosis activity significantly. Compounds were tested against Mycobacterium tuberculosis with some achieving low minimum inhibitory concentrations (MIC) .
Case Study 2: Anticancer Activity
Research on thieno[3,2-b]pyridines indicated that certain derivatives exhibited significant growth inhibition in triple-negative breast cancer cell lines. This suggests that similar structural motifs in this compound could lead to effective anticancer agents .
Mechanism of Action
The mechanism of action of tert-butyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with pyridine-pyrrolidine hybrids, differing primarily in substituent patterns on the pyridine ring and pyrrolidine backbone. Below is a comparative analysis based on substituents, molecular properties, and applications:
Table 1: Structural and Functional Comparison
*Molecular formulas and weights are calculated based on structural data where explicit values are unavailable in evidence.
Key Observations:
Substituent Effects: Halogens (Cl, I, Br): Compounds like those in and incorporate halogens, which are pivotal in Suzuki-Miyaura couplings or SNAr reactions. Stereochemistry: The trans-configuration in and stereochemical complexity in underscore the role of chirality in biological activity, a feature less explored in the target compound’s current evidence.
Functional Group Diversity :
- The silyl ether in offers protection for hydroxyl groups during synthesis, whereas the target compound’s tert-butyl carbamate is a common protecting group for amines .
- Fluorine in and improves lipophilicity and bioavailability, a trait absent in the methoxy-dominated target compound .
Synthetic Utility: The target compound’s methoxy group may hinder electrophilic aromatic substitution compared to halogenated analogs but could stabilize intermediates via resonance .
Biological Activity
tert-Butyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a chemical compound notable for its complex structure and potential biological activity. It features a pyrrolidine ring and a methoxypyridine moiety, which are common in many biologically active compounds. The compound's molecular formula is , with a molecular weight of approximately 278.35 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require optimization to maximize yield and purity. A general synthetic route includes:
- Formation of the pyrrolidine ring : This may involve the condensation of an amine with a carbonyl compound.
- Introduction of the methoxypyridine moiety : This step often requires specific reagents and conditions to ensure proper attachment without unwanted side reactions.
Biological Activity
The biological activity of this compound has been explored in various studies, particularly in relation to its interaction with biological targets such as enzymes and receptors.
Preliminary studies suggest that this compound may exhibit significant interactions with specific receptors, potentially leading to therapeutic applications. The presence of both pyrrolidine and pyridine groups is thought to enhance its ability to bind to biological targets, influencing various biochemical pathways.
Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds and their notable properties:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| Tert-butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate | Similar pyrrolidine and methoxypyridine structure | Potential neuroactive effects |
| Tert-butyl 2-(2-bromopyridin-3-yloxy)methylpyrrolidine | Contains bromine substituent | Enhanced reactivity due to halogen |
| Tert-butyl (2R)-2-[methoxy(methyl)amino]carbonylpyrrolidine | Different substitution pattern on nitrogen | Possible variations in biological activity |
These comparisons highlight the diversity within this chemical class while underscoring the unique characteristics of this compound.
Case Studies and Research Findings
Research has indicated that derivatives of this compound may exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, studies have shown that certain derivatives demonstrate greater cytotoxic activity than established chemotherapeutic agents like doxorubicin.
Example Study Outcomes
- Cytotoxic Activity : Some derivatives exhibited GI50 values at sub-micromolar concentrations against leukemia cell lines, indicating potent anti-cancer properties.
- Apoptosis Induction : Flow cytometry assays revealed that these compounds can induce apoptosis in cancer cells in a dose-dependent manner, suggesting potential as anti-cancer agents.
- Molecular Docking Studies : These studies have shown strong hydrophobic interactions between the compound's aromatic rings and amino acid residues in target receptors, similar to interactions observed with known drugs like Tamoxifen.
Q & A
Q. Example Protocol :
Dissolve the precursor carboxylic acid (3.22 mmol) in CH2Cl2 (20 mL) with DIPEA (6.45 mmol).
Add isobutyl chloroformate (3.55 mmol) to form a mixed anhydride.
React with 2-amino-2-methylpropanol (3.87 mmol) in CH2</Cl2 overnight.
Purify via flash chromatography (0–100% EtOAc/hexane gradient) to isolate the product (59% yield) .
What spectroscopic techniques are critical for characterizing this compound?
Basic Research Question
Key techniques include:
- <sup>1</sup>H and <sup>13</sup>C NMR : Confirm regiochemistry of the pyridine and pyrrolidine rings (e.g., δ 1.4 ppm for Boc methyl groups, δ 6.8–7.5 ppm for pyridine protons) .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm<sup>-1</sup>) and methoxy C-O bonds (~1250 cm<sup>-1</sup>) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]<sup>+</sup> at m/z 321.2045 for C16H25N2O3) .
Q. Data Interpretation Tips :
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyrrolidine ring.
- Compare retention times in HPLC with known standards to assess purity .
How can reaction conditions be optimized to improve synthetic yield?
Advanced Research Question
Optimization strategies involve:
- Solvent selection : Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution rates for pyridine functionalization .
- Catalyst screening : DMAP accelerates coupling reactions by stabilizing reactive intermediates .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during anhydride formation .
Case Study :
Increasing DIPEA stoichiometry from 2.0 to 3.0 equivalents improved yield by 15% in mixed anhydride coupling .
How should researchers address contradictions in spectroscopic data?
Advanced Research Question
Discrepancies may arise from:
- Stereochemical variations : Use chiral HPLC or optical rotation to confirm enantiopurity if asymmetric synthesis is involved .
- Polymorphism : X-ray crystallography can resolve ambiguities in solid-state structures .
- Impurity profiling : LC-MS/MS identifies byproducts (e.g., de-Boc derivatives or oxidation products) .
Example : A reported δ 3.2 ppm singlet for methoxy protons shifted to δ 3.4 ppm in a different solvent (CDCl3 vs. DMSO-d6), highlighting solvent effects on chemical shifts .
What role does this compound play in pharmaceutical development?
Advanced Research Question
The compound serves as a versatile intermediate:
- Kinase inhibitor synthesis : The pyrrolidine-pyridine scaffold mimics ATP-binding motifs in kinases .
- Prodrug design : The Boc group enhances solubility for in vivo studies, which is later cleaved under acidic conditions .
Application Example :
Derivatization with boronic acid groups (via Suzuki coupling) enables its use in PET tracer development for oncology .
What safety protocols are essential for handling this compound?
Basic Research Question
Critical precautions include:
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Thermal stability : Store below 25°C; decomposition occurs above 150°C, releasing toxic gases (e.g., CO, NOx) .
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact (P201, P210 precautions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
